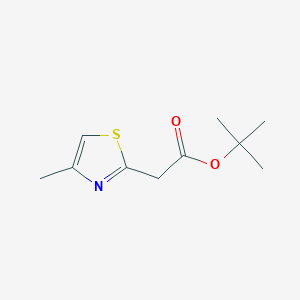

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

Vue d'ensemble

Description

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1211112-27-4 . It has a molecular weight of 213.3 . The IUPAC name for this compound is tert-butyl (4-methyl-1,3-thiazol-2-yl)acetate . It is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2S/c1-7-6-14-8 (11-7)5-9 (12)13-10 (2,3)4/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 213.3 . The IUPAC name for this compound is tert-butyl (4-methyl-1,3-thiazol-2-yl)acetate . The InChI code for this compound is 1S/C10H15NO2S/c1-7-6-14-8 (11-7)5-9 (12)13-10 (2,3)4/h6H,5H2,1-4H3 .Applications De Recherche Scientifique

1. Molecular Structure Analysis

The molecular and solid-state structures of compounds with structural similarities to Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, have been extensively studied. These studies, involving X-ray diffraction and NMR spectroscopy, reveal the intricate details of their molecular configuration and interactions, including hydrogen bonds and π–π interactions (Tomaščiková et al., 2008).

2. Synthetic Chemistry and Catalysis

Tert-butyl perbenzoate, a compound closely related to Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is used as an alternative to benzoquinone in room-temperature Fujiwara-Moritani reactions. This showcases the compound's potential in facilitating organic transformations under mild conditions, thereby broadening the scope of synthetic chemistry (Liu & Hii, 2011).

3. Antitumor Activity

The synthesis and crystal structure determination of compounds similar to Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate reveal their potential antitumor activities. For instance, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has been synthesized and found to exhibit significant antitumor activity against specific cell lines, indicating the medicinal potential of these compounds (叶姣 et al., 2015).

4. Enantioselective Synthesis

Chemoenzymatic methods have been used to synthesize enantiomers of compounds structurally related to Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, like 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic (TBMB) acid. This highlights the compound's relevance in enantioselective synthesis, which is crucial for developing pharmaceuticals and other biologically active compounds (Higashi et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets in a similar manner, causing changes in the biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-6-14-8(11-7)5-9(12)13-10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQVUFYQYRTZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

CAS RN |

1211112-27-4 | |

| Record name | tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)